molecular formula C10H13ClO B13692988 [3-(Chloromethoxy)propyl]benzene

[3-(Chloromethoxy)propyl]benzene

Cat. No.: B13692988
M. Wt: 184.66 g/mol
InChI Key: URONAYWODRPBTE-UHFFFAOYSA-N
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Description

Structural Classification within Haloalkyl Ether Systems

Haloalkyl ethers are characterized by the presence of an ether linkage and at least one halogen atom on the alkyl portion of the molecule. [3-(Chloromethoxy)propyl]benzene falls into a specific subclass of haloalkyl ethers known as α-chloroalkyl ethers, where the chlorine atom is attached to the carbon atom immediately adjacent to the ether oxygen. This structural feature imparts distinct reactivity to the molecule.

These compounds can be further classified based on the nature of the alkyl and aryl groups attached to the ether oxygen. In the case of this compound, we have a phenylpropyl group and a chloromethyl group, making it a phenyl-substituted aliphatic α-chloroether. The presence of both a phenyl ring and a reactive chloromethoxy group on the same molecule makes it a multifunctional scaffold.

Contextual Overview of Alkylbenzene Derivatives in Chemical Synthesis

Alkylbenzenes, which are derivatives of benzene (B151609) with one or more alkyl substituents, are fundamental building blocks in organic synthesis. organic-chemistry.orgresearchgate.net The alkyl side chain can undergo a variety of chemical transformations, including halogenation and oxidation, which expands the synthetic utility of these compounds. researchgate.net For instance, the benzylic position (the carbon atom attached to the benzene ring) is particularly reactive towards radical halogenation due to the stability of the resulting benzylic radical. researchgate.net

Furthermore, the benzene ring itself can undergo electrophilic aromatic substitution reactions, with the alkyl group typically acting as an ortho-, para-director and an activating group. nih.gov This allows for the introduction of additional functional groups onto the aromatic ring, leading to a wide array of polysubstituted benzene derivatives. acs.org Alkylbenzenes are also important precursors for the production of various materials, including synthetic detergents. organic-chemistry.org

Research Significance of Multifunctionalized Organic Scaffolds

Multifunctionalized organic scaffolds are molecules that possess multiple distinct reactive sites or functional groups. orgsyn.orgbldpharm.com These scaffolds are of immense interest in medicinal chemistry and drug discovery as they allow for the systematic modification of different parts of the molecule to optimize its biological activity and pharmacokinetic properties. orgsyn.orgbldpharm.com The combination of different functional groups within a single molecule can lead to compounds with enhanced or even entirely new therapeutic applications. orgsyn.org

This compound, with its phenyl ring, ether linkage, and a reactive chloromethyl group, represents a simple yet promising multifunctional scaffold. The phenylpropyl moiety provides a lipophilic backbone, while the chloromethoxy group offers a site for nucleophilic attack, potentially allowing for the attachment of various other molecular fragments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

3-(chloromethoxy)propylbenzene

InChI

InChI=1S/C10H13ClO/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2

InChI Key

URONAYWODRPBTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOCCl

Origin of Product

United States

Synthetic Methodologies for 3 Chloromethoxy Propyl Benzene

Retrosynthetic Analysis of the [3-(Chloromethoxy)propyl]benzene Architecture

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or readily synthesizable precursors. wikipedia.orgias.ac.in This process simplifies the planning of a synthetic route. wikipedia.orglibretexts.org

Further retrosynthetic analysis of 3-phenylpropan-1-ol reveals two main approaches to its synthesis. One pathway involves the reduction of the double bond in cinnamyl alcohol or its derivatives. orgsyn.orgguidechem.com An alternative route considers the formation of the carbon-carbon bond between the benzene (B151609) ring and the propyl chain through alkylation reactions. researchgate.netquora.com

Precursor Synthesis Strategies for the 3-Phenylpropan-1-ol Moiety

Catalytic hydrogenation is a widely employed method for the reduction of the carbon-carbon double bond in cinnamyl alcohol and its derivatives to yield 3-phenylpropan-1-ol. This process typically involves the use of hydrogen gas in the presence of a metal catalyst. guidechem.comgoogle.com

Commonly used catalysts include palladium and nickel. orgsyn.org The reaction can also be performed on related compounds such as cinnamaldehyde (B126680) and ethyl cinnamate (B1238496), which are subsequently reduced to the desired alcohol. orgsyn.orgguidechem.com For instance, the hydrogenation of cinnamaldehyde can yield 3-phenylpropan-1-ol. guidechem.comnih.gov Similarly, ethyl cinnamate can be reduced using catalysts like copper chromite. orgsyn.org The choice of catalyst and reaction conditions can be optimized to maximize the yield and purity of the final product, while minimizing side reactions like the saturation of the aromatic ring. google.com

Table 1: Catalytic Hydrogenation Approaches for 3-Phenylpropan-1-ol Synthesis
Starting MaterialCatalystReducing AgentReference
Cinnamyl alcoholPalladium or NickelHydrogen gas orgsyn.org
CinnamaldehydePalladiumHydrogen gas orgsyn.org
Ethyl cinnamateCopper chromiteHydrogen gas orgsyn.org

An alternative approach to constructing the 3-phenylpropyl skeleton involves the alkylation of benzene with a suitable three-carbon synthon. Friedel-Crafts acylation followed by reduction is a common strategy to avoid the carbocation rearrangement issues often associated with direct Friedel-Crafts alkylation. quora.comquora.com

In this method, benzene can be acylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form propiophenone. The ketone is then reduced to the corresponding alkyl group. This two-step process ensures the formation of the desired n-propylbenzene derivative. Subsequent functional group manipulation would be required to introduce the terminal hydroxyl group.

Chloromethylation Approaches for Aliphatic Alcohols: Applicability to Phenylpropanol Substrates

The final key transformation in the synthesis of this compound is the chloromethylation of the hydroxyl group of 3-phenylpropan-1-ol. This reaction introduces the chloromethoxy functional group.

The Blanc chloromethylation reaction, which traditionally involves the reaction of an aromatic ring with formaldehyde (B43269) and hydrogen chloride, provides a conceptual basis for this transformation. wikipedia.org In the context of alcohols, a similar electrophilic chloromethylation can be achieved. The reaction of an alcohol with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride can generate a chloromethyl ether. google.comgoogle.com

The reaction proceeds under acidic conditions, where formaldehyde is protonated, making it a potent electrophile. wikipedia.org The alcohol then acts as a nucleophile, attacking the activated formaldehyde species. Subsequent reaction with HCl yields the chloromethyl ether. The use of a catalyst, such as zinc chloride, can facilitate this process. wikipedia.orggoogle.com

Table 2: Reagents for Electrophilic Chloromethylation
ReagentRoleReference
ParaformaldehydeSource of formaldehyde google.comthieme-connect.de
Hydrogen ChlorideAcid catalyst and chloride source wikipedia.orggoogle.com
Zinc ChlorideLewis acid catalyst wikipedia.orggoogle.com

Lewis acids can be employed to catalyze the chloromethylation of alcohols using alternative reagents to the formaldehyde/HCl system. scirp.orgrsc.org For instance, the reaction of an alcohol with an acetal (B89532) in the presence of an acid halide and a Lewis acid catalyst can generate the desired chloromethyl ether.

In this approach, the Lewis acid activates the acetal, facilitating its reaction with the alcohol. The subsequent cleavage of an ether bond and reaction with the halide from the acid halide yields the final product. Aluminum chloride is a Lewis acid that has been shown to be effective in related chlorination reactions of alcohols. scirp.org

Solvent Effects and Reaction Optimization in Chloromethyl Ether Formation

The formation of chloromethyl ethers from alcohols is a sensitive reaction that can be significantly influenced by the choice of solvent and other reaction parameters. The direct synthesis of this compound would typically involve the reaction of 3-phenylpropanol with formaldehyde and hydrogen chloride. However, a more controlled and often higher-yielding approach involves the reaction of an alcohol with a chloromethyl ether precursor, such as the reaction between an acetal and an acid halide, catalyzed by a Lewis acid.

The selection of a solvent is paramount in optimizing the synthesis of chloromethyl ethers. The solvent must be inert to the highly reactive chloromethylating agents and the acidic conditions often employed. Chlorinated solvents such as dichloromethane (B109758) and 1,2-dichloroethane (B1671644) are frequently used due to their inertness and ability to dissolve the reagents. For instance, in the preparation of hypercrosslinked polymers using chloromethyl methyl ether (CMME), 1,2-dichloroethane was used as the solvent. researchgate.net In some procedures, toluene (B28343) has been utilized as a solvent for the in situ generation of chloromethyl methyl ether. orgsyn.org The polarity of the solvent can influence the reaction rate and the stability of the reactive intermediates. Aprotic solvents are generally preferred to avoid side reactions with the chloromethyl ether product.

Reaction optimization is crucial for maximizing the yield and minimizing the formation of byproducts. Key parameters to consider include the choice of reagents, catalyst, temperature, and reaction time.

Reagents and Catalysts: While the classical approach uses formaldehyde and HCl, this can lead to the formation of the highly carcinogenic bis(chloromethyl) ether. orgsyn.org A safer and more efficient method involves the reaction of a dimethoxyacetal with an acid halide in the presence of a catalytic amount of a Lewis acid. orgsyn.orgorganic-chemistry.org Zinc(II) salts, such as zinc bromide (ZnBr₂) or zinc triflate (Zn(OTf)₂), have been shown to be highly effective catalysts for this transformation, requiring as little as 0.01 mol% to achieve near-quantitative yields. organic-chemistry.org The reaction between dimethoxymethane (B151124) and an acid chloride, such as acetyl chloride, generates chloromethyl methyl ether in situ, which can then react with the alcohol. orgsyn.orgorganic-chemistry.orgresearchgate.net This method offers the advantage of generating the reactive species in a controlled manner, which can then be directly used for the etherification of an alcohol like 3-phenylpropanol.

Temperature and Reaction Time: The formation of chloromethyl ethers is often an exothermic process. google.com Therefore, careful temperature control is necessary. Reactions are typically conducted at low temperatures, ranging from 0°C to ambient temperature, to control the reaction rate and prevent the decomposition of the product. orgsyn.orggoogle.com Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrate and the specific conditions employed. orgsyn.org For example, zinc-catalyzed reactions are often complete within 1-4 hours. organic-chemistry.org

Interactive Data Table: Effect of Catalyst and Halide Source on α-Halo Ether Formation

The following table, based on findings from the synthesis of various α-halo ethers, illustrates the effect of different catalysts and halide sources on the reaction of symmetric acetals. This data provides a basis for selecting optimal conditions for the synthesis of this compound from 3-phenylpropanol.

Catalyst (mol%)Halide Source (equiv)Acetal (equiv)SolventTime (h)Yield (%)
ZnBr₂ (0.01)Acetyl chloride (1.0)Dimethoxymethane (1.0)Toluene2-3>95
Zn(OTf)₂ (0.01)Acetyl chloride (1.0)Dimethoxymethane (1.0)Toluene2-3>95
Zn(OAc)₂ (0.01)Acetyl chloride (1.0)Dimethoxymethane (1.0)Toluene2-3>95
Thionyl chloride (1.0)-Dimethoxymethane (1.0)Toluene2-3>95

Data extrapolated from studies on the synthesis of chloromethyl methyl ether and other α-halo ethers. orgsyn.orgorganic-chemistry.org

The in situ generation of the chloromethyl ether followed by its reaction with 3-phenylpropanol in the presence of a non-nucleophilic base, such as diisopropylethylamine, would be a viable strategy to produce this compound with high efficiency and control. orgsyn.org

Investigation of Regioselectivity and Chemoselectivity in Cascade Synthesis

The synthesis of this compound inherently involves considerations of chemoselectivity, as the desired reaction is the etherification of the primary alcohol in 3-phenylpropanol without affecting the aromatic ring. A cascade synthesis, where multiple bond-forming events occur in a single pot, would require careful control of regioselectivity and chemoselectivity.

Chemoselectivity: The primary challenge in the synthesis of this compound is to achieve selective O-chloromethylation of the alcohol group over potential electrophilic substitution on the benzene ring. The reagents used for chloromethyl ether formation are electrophilic and could potentially react with the aromatic ring via a Friedel-Crafts-type reaction. However, the conditions for chloromethyl ether formation from an alcohol are generally milder than those required for aromatic chloromethylation (the Blanc reaction), which typically requires a strong Lewis acid catalyst like zinc chloride and harsh conditions. wikipedia.org

The use of methods that generate the chloromethyl ether in situ at low temperatures significantly favors the O-alkylation of the alcohol. The alcohol is a more potent nucleophile than the unactivated benzene ring under these conditions. The presence of a base like diisopropylethylamine further enhances the nucleophilicity of the alcohol, promoting the desired etherification.

Regioselectivity: In the context of a hypothetical cascade synthesis that might involve modifications to the aromatic ring followed by chloromethyl ether formation, regioselectivity would be a critical factor. For instance, if a substituent were to be introduced onto the benzene ring of a precursor, its directing effect would determine the position of subsequent reactions. However, for the direct synthesis of this compound from 3-phenylpropanol, the primary regioselective challenge lies in avoiding reaction at the aromatic ring.

A potential cascade approach could involve the reaction of a suitable precursor that already contains a functional group on the propyl chain, which is then transformed into the chloromethoxy group in a later step of the sequence. However, the most direct and chemoselective route remains the selective chloromethylation of the terminal alcohol of 3-phenylpropanol.

Interactive Data Table: Research Findings on Selectivity in Related Reactions

The following table summarizes findings from related reactions that highlight the principles of chemo- and regioselectivity applicable to the synthesis of this compound.

Reaction TypeSubstrateReagentsKey Selectivity Observation
ChloromethylationAnisoleCH₂O, HCl, TiCl₄High selectivity for chloromethylation over diarylmethane formation at 0-5°C.
ChloromethylationCumeneCH₂O, HCl, ZnCl₂Optimal catalyst for selective chloromethylation at 42-48°C.
Friedel-Crafts AcylationChlorobenzenePropionyl chloride, AlCl₃Acylation occurs meta to the chloro group due to its deactivating, meta-directing effect in this context. quora.com
Reductionm-ChloropropiophenoneH₂/PdSelective reduction of the ketone without affecting the aryl chloride is challenging and can lead to dehalogenation. chemicalforums.com

Data extrapolated from studies on aromatic chloromethylation and Friedel-Crafts reactions. quora.comchemicalforums.comdur.ac.uk

These findings underscore the importance of carefully selecting catalysts and reaction conditions to control the outcome of reactions involving molecules with multiple reactive sites. For the synthesis of this compound, a strategy that prioritizes the mild, selective etherification of the alcohol function is the most promising approach.

Chemical Reactivity and Mechanistic Pathways of 3 Chloromethoxy Propyl Benzene

Nucleophilic Substitution Reactions at the Chloromethoxy Center

The chloromethoxy group contains a highly reactive C-Cl bond, making it a prime site for nucleophilic substitution reactions. The presence of the adjacent oxygen atom can stabilize the transition state, facilitating the displacement of the chloride ion.

Reactivity with Oxygen-Centered Nucleophiles for Ether Exchange

Reactions with oxygen-centered nucleophiles, such as alcohols and alkoxides, lead to the formation of new ether linkages. For instance, the reaction with an alkoxide (RO⁻) proceeds via an SN2 mechanism, where the alkoxide attacks the electrophilic carbon of the chloromethoxy group, displacing the chloride ion and forming a new ether.

Table 1: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles

Nucleophile (Nu⁻)ReagentProductReaction Conditions
MethoxideSodium Methoxide (NaOCH₃)[3-(Dimethoxy)propyl]benzeneTypically in methanol
EthoxideSodium Ethoxide (NaOC₂H₅)[3-(Ethoxy-methoxy)propyl]benzeneTypically in ethanol
PhenoxideSodium Phenoxide (NaOPh)[3-(Phenoxymethoxy)propyl]benzeneAprotic solvent (e.g., THF, DMF)

Reactivity with Nitrogen-Centered Nucleophiles for Amine Functionalization

Nitrogen-based nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with [3-(Chloromethoxy)propyl]benzene to form various amino compounds. These reactions are fundamental for introducing nitrogen-containing functional groups into the molecule. The reaction with a primary amine (RNH₂), for example, yields a secondary amine.

Table 2: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

Nucleophile (Nu)ReagentProductReaction Conditions
AmmoniaNH₃[3-(Aminomethoxy)propyl]benzeneAqueous or alcoholic solution
Primary AmineR-NH₂N-Alkyl-[3-(methoxypropyl)amino]benzeneAprotic solvent, often with a non-nucleophilic base
Secondary AmineR₂NHN,N-Dialkyl-[3-(methoxypropyl)amino]benzeneAprotic solvent, often with a non-nucleophilic base

Reactivity with Carbon-Centered Nucleophiles for Carbon-Carbon Bond Formation

Carbon-centered nucleophiles, such as Grignard reagents and organolithium compounds, can also displace the chloride in the chloromethoxy group, leading to the formation of a new carbon-carbon bond. These reactions are significant for extending the carbon skeleton of the molecule. For example, the reaction with a Grignard reagent (RMgX) would yield a new, longer-chain ether.

Table 3: Representative Nucleophilic Substitution Reactions with Carbon Nucleophiles

Nucleophile (Nu⁻)ReagentProductReaction Conditions
Grignard ReagentR-MgBr[3-(Alkoxymethoxy)propyl]benzeneAnhydrous ether (e.g., THF, diethyl ether)
OrganolithiumR-Li[3-(Alkoxymethoxy)propyl]benzeneAnhydrous ether or hydrocarbon solvent
CyanideNaCN4-Phenyl-2-oxabutylnitrilePolar aprotic solvent (e.g., DMSO, DMF)

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The nature of the substituent already present on the ring influences both the rate of reaction and the position of the incoming electrophile. vanderbilt.edu

Influence of the Aliphatic Ether Side Chain on Aromatic Reactivity

The 3-(chloromethoxy)propyl side chain acts as a weak activating group. The alkyl portion of the chain donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. vanderbilt.edu However, the ether oxygen can also have a slight deactivating inductive effect due to its electronegativity, but this is generally outweighed by the activating effect of the alkyl chain.

Positional Isomer Control in Benzene Ring Functionalization

The 3-(chloromethoxy)propyl group is an ortho, para-director. quora.com This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the side chain. vanderbilt.edu This directing effect is a consequence of the stabilization of the carbocation intermediate (the arenium ion) formed during the reaction. The alkyl group helps to stabilize the positive charge that develops at the ortho and para positions through resonance and inductive effects. vanderbilt.edumasterorganicchemistry.com

Statistically, one might expect a 2:1 ratio of ortho to para products due to the two available ortho positions and one para position. quora.com However, steric hindrance from the relatively bulky side chain can disfavor substitution at the ortho positions, often leading to a higher yield of the para isomer.

Table 4: Expected Products of Electrophilic Aromatic Substitution on this compound

Electrophilic ReactionReagentsMajor Products
NitrationHNO₃, H₂SO₄1-[3-(Chloromethoxy)propyl]-4-nitrobenzene and 1-[3-(Chloromethoxy)propyl]-2-nitrobenzene
Halogenation (Bromination)Br₂, FeBr₃1-Bromo-4-[3-(chloromethoxy)propyl]benzene and 1-Bromo-2-[3-(chloromethoxy)propyl]benzene
Friedel-Crafts AlkylationR-Cl, AlCl₃1-[3-(Chloromethoxy)propyl]-4-alkylbenzene and 1-[3-(Chloromethoxy)propyl]-2-alkylbenzene
Friedel-Crafts AcylationR-COCl, AlCl₃1-Acetyl-4-[3-(chloromethoxy)propyl]benzene and 1-Acetyl-2-[3-(chloromethoxy)propyl]benzene

Potential for Rearrangement and Cyclization Reactions.

The structure of this compound is predisposed to undergo intramolecular reactions, primarily driven by the generation of a reactive intermediate from the chloromethoxy group.

Carbocationic Intermediates and Intramolecular Processes.

The cleavage of the carbon-chlorine bond in the chloromethoxy group, often facilitated by a Lewis acid or polar solvent, generates an oxonium ion which can then lead to a key carbocationic intermediate. The primary carbocation that would be formed is stabilized by the adjacent oxygen atom through resonance.

This electrophilic center is positioned to interact with the electron-rich benzene ring via an intramolecular Friedel-Crafts-type reaction. Given the three-carbon propyl linker, the formation of a six-membered ring is sterically and thermodynamically favored. This process would lead to the formation of a tetrahydropyran-fused ring system.

It is important to consider the possibility of carbocation rearrangements. While the initial carbocation is stabilized by the ether oxygen, alternative carbocationic species could potentially arise through hydride or alkyl shifts. However, in the context of intramolecular cyclization, the direct attack of the aromatic ring is generally the most probable pathway, especially given the entropic advantage of the pre-organized conformation. In Friedel-Crafts alkylations, primary carbocations are known to rearrange to more stable secondary or tertiary carbocations. For instance, the reaction of benzene with 1-chloropropane (B146392) in the presence of a Lewis acid predominantly yields isopropylbenzene, not n-propylbenzene, due to a hydride shift from the primary to a more stable secondary carbocation. quora.com

Table 1: Potential Intramolecular Cyclization Products of this compound

ReactantIntermediateProductReaction Type
This compoundOxonium-stabilized carbocation6,7,8,9-Tetrahydro-5H-benzo[b]oxonineIntramolecular Friedel-Crafts Alkylation

This table illustrates the expected product from the intramolecular cyclization of this compound.

Sigmatropic Rearrangements and Cycloaddition Potential.

While carbocation-mediated reactions are prominent, the potential for pericyclic reactions should also be considered, although they are less likely for this specific molecule under typical conditions.

Sigmatropic Rearrangements: These reactions involve the migration of a sigma bond across a pi system. For this compound, a quora.comnih.gov-sigmatropic shift involving the migration of a hydrogen atom from the benzylic position to the carbon of the chloromethoxy group is theoretically possible, but would require significant thermal or photochemical activation and is not a commonly observed pathway for this type of substrate. More common sigmatropic rearrangements, like the chemrxiv.orgchemrxiv.org-Claisen or Cope rearrangements, are not directly applicable to the ground state of this molecule.

Cycloaddition Potential: [3+2] cycloaddition reactions are powerful methods for the construction of five-membered rings. nih.govchemrxiv.orgnih.gov These reactions typically involve a three-atom component reacting with a two-atom component. While the phenylpropyl group does not inherently participate as a standard component in these reactions, derivatives could be envisioned. For instance, if the chloromethoxy group were to be converted into a nitrile oxide or an azide, this would introduce a three-atom component capable of undergoing [3+2] cycloaddition with an external dipolarophile. However, for the parent molecule, direct participation in a cycloaddition reaction is not a primary reactive pathway. The reactivity is dominated by the lability of the C-Cl bond.

Mechanistic Elucidation of Transformation Pathways.

To definitively establish the operative reaction mechanisms, specific experimental studies would be required. These studies would aim to identify the rate-determining step and to trace the fate of atoms throughout the transformation.

Kinetic Studies for Rate-Determining Step Identification.

Kinetic studies are crucial for understanding the sequence of events in a chemical reaction. By measuring the reaction rate as a function of reactant concentrations and temperature, the rate law can be determined, which in turn provides information about the species involved in the rate-determining step.

For the intramolecular cyclization of this compound, one would expect the reaction to be first-order in the substrate, particularly in a polar, non-nucleophilic solvent that promotes ionization. The rate of the reaction would likely be influenced by the polarity of the solvent, with more polar solvents accelerating the formation of the carbocationic intermediate.

Table 2: Hypothetical Kinetic Data for the Cyclization of this compound

ExperimentInitial [Substrate] (M)SolventRelative Initial Rate
10.1Dichloromethane (B109758)1
20.2Dichloromethane2
30.1Nitromethane (B149229)> 1 (expected)

This hypothetical data illustrates the expected first-order kinetics and the effect of solvent polarity on the reaction rate. A more polar solvent like nitromethane is expected to increase the rate compared to dichloromethane.

Isotope Labeling Experiments for Bond Cleavage Analysis.

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the movement of specific atoms. In the case of this compound, labeling various positions with isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) could provide definitive evidence for the proposed pathways.

For example, to confirm the intramolecular Friedel-Crafts mechanism, one could synthesize this compound with a ¹³C label on the carbon atom of the chloromethoxy group. Upon cyclization, the position of the ¹³C label in the resulting tetrahydropyran-fused product, as determined by ¹³C NMR spectroscopy or mass spectrometry, would confirm the proposed bond formation.

Similarly, an ¹⁸O label in the ether linkage would be retained in the final cyclic ether product if the reaction proceeds through the proposed intramolecular pathway. If, however, an intermolecular reaction were to occur with an external ¹⁸O-labeled water source, the incorporation of the label into the product would indicate a different mechanism.

Table 3: Potential Isotope Labeling Studies for Mechanistic Elucidation

Labeled PositionIsotopeAnalytical TechniqueMechanistic Insight
Chloromethyl Carbon¹³C¹³C NMR, Mass SpectrometryConfirms the origin of the carbon atom in the newly formed C-C bond.
Ether Oxygen¹⁸OMass SpectrometryTraces the fate of the ether oxygen atom during the reaction.
Propyl Chain (e.g., C1)²H¹H NMR, ²H NMRCould be used to probe for unexpected rearrangements or hydrogen shifts.

This table outlines potential isotope labeling experiments that could be performed to gain a deeper understanding of the reaction mechanisms of this compound.

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of [3-(Chloromethoxy)propyl]benzene. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound would be expected to provide key insights into the number of different proton environments, their chemical shifts, and their coupling patterns. The aromatic protons on the benzene (B151609) ring would typically appear in the range of 7.2-7.4 ppm. The protons of the propyl chain would exhibit distinct signals, with the methylene (B1212753) group adjacent to the benzene ring appearing as a triplet, the central methylene group as a multiplet, and the methylene group attached to the chloromethoxy group also as a triplet. The protons of the chloromethyl group would likely be observed as a singlet at a downfield chemical shift due to the electronegativity of the adjacent chlorine and oxygen atoms.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons would resonate in the downfield region of the spectrum, while the aliphatic carbons of the propyl chain and the chloromethyl group would appear at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.20 - 7.40 (m)126.0 - 129.0
Ar-CH₂~2.7 (t)~33.0
-CH₂-~1.9 (m)~31.0
-CH₂-O~3.6 (t)~70.0
O-CH₂-Cl~5.5 (s)~75.0

Note: These are predicted values and may vary based on solvent and experimental conditions. (m = multiplet, t = triplet, s = singlet)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To further confirm the structural assignment of this compound, two-dimensional NMR techniques are employed. Correlation Spectroscopy (COSY) would establish the connectivity between adjacent protons in the propyl chain. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range correlations between protons and carbons, confirming the connectivity of the phenyl group, the propyl chain, and the chloromethoxy moiety.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is a powerful technique used to determine the precise molecular weight and elemental composition of this compound. This analysis would confirm the molecular formula C₁₀H₁₃ClO. Furthermore, by analyzing the fragmentation pattern of the molecule upon ionization, valuable structural information can be gleaned. Expected fragmentation would involve the loss of the chloromethyl group, cleavage of the propyl chain, and the formation of a stable tropylium (B1234903) ion, which is characteristic of alkylbenzenes.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=C (aromatic)1450 - 1600
C-O (ether)1050 - 1150
C-Cl600 - 800

These characteristic peaks would confirm the presence of the benzene ring, the alkyl chain, the ether linkage, and the carbon-chlorine bond.

Hyphenated Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. In the context of this compound and its related non-volatile species, reversed-phase HPLC (RP-HPLC) is the most frequently employed method. This is due to the non-polar nature of the benzene ring and the propyl chain, which allows for effective interaction with a non-polar stationary phase.

Methodology and Research Findings

In a typical RP-HPLC analysis of this compound, a C18 column is often the stationary phase of choice. These columns are packed with silica (B1680970) particles that have been chemically modified with octadecyl (C18) hydrocarbon chains, creating a non-polar surface. The separation mechanism is based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase.

The mobile phase commonly consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.com The proportion of the organic modifier is a critical parameter that influences the retention time of the analyte; a higher concentration of the organic modifier leads to a decrease in retention time. sielc.com For compounds like this compound, a gradient elution, where the concentration of the organic modifier is increased over the course of the analysis, can be advantageous for separating the target compound from impurities with different polarities.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the benzene ring in this compound exhibits strong absorbance in the UV region, typically around 254 nm. mac-mod.com For more selective and sensitive detection, a diode array detector (DAD) or a mass spectrometer (MS) can be coupled with the HPLC system. nih.gov

While specific research detailing the HPLC analysis of this compound is limited, methods for structurally similar compounds provide valuable insights. For instance, the analysis of other aromatic hydrocarbons often utilizes C18 or phenyl-hexyl columns with acetonitrile/water or methanol/water mobile phases. sielc.commac-mod.com The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the silica-based stationary phase. sielc.comsielc.com

A representative HPLC method for the analysis of this compound could involve a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution profile. The mobile phase could start with a higher proportion of water and gradually increase the concentration of acetonitrile. A flow rate of 1.0 mL/min and an injection volume of 20 µL would be typical for such an analysis.

Illustrative Chromatographic Data

The following table presents hypothetical data from an HPLC analysis of a sample containing this compound and a potential related impurity, 3-phenyl-1-propanol. This data is illustrative of what might be expected from a well-optimized RP-HPLC method.

CompoundRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
3-Phenyl-1-propanol5.8150.210.5
This compound8.2450.631.3

In this example, this compound, being more non-polar due to the additional chloro- and methoxy- groups compared to the hydroxyl group of 3-phenyl-1-propanol, would be expected to have a longer retention time on a reversed-phase column. The peak area is directly proportional to the concentration of the compound, allowing for quantification when calibrated with standards of known concentration.

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to yield information about molecular energy, electron distribution, and geometry.

Density Functional Theory (DFT) for Molecular Geometry and Frontier Orbitals

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, a DFT approach, such as using the B3LYP functional with a basis set like 6-311G(d,p), would be employed to perform a full geometry optimization. scispace.comnih.gov This calculation finds the lowest energy arrangement of the atoms, providing key structural parameters.

The primary outputs of this analysis would include:

Optimized Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability. scispace.com For substituted benzenes, the electron-donating or -withdrawing nature of the substituents significantly influences these orbitals. scispace.comresearchgate.net

Illustrative Data Table: Predicted DFT Parameters for this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability
Dipole Moment1.9 DMeasures overall molecular polarity

Ab Initio Methods for High-Accuracy Energy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that, in principle, converge to the exact solution of the Schrödinger equation as the level of theory and basis set size increase. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) are used to obtain highly accurate single-point energies on a previously optimized geometry (often from DFT). nih.govresearchgate.net

These high-accuracy energy values are critical for:

Thermochemical Properties: Calculating the heat of formation and reaction energies. nih.gov

Benchmarking: Validating the accuracy of less computationally expensive methods like DFT. For a series of related molecules, such as substituted benzenes, these high-level calculations provide a reliable reference. arxiv.orgresearchgate.net

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The propyl chain attached to the benzene ring and the chloromethoxy group introduce significant conformational flexibility. Understanding the preferred shapes of the molecule is key to interpreting its properties.

Molecular Mechanics (MM): This method uses a classical force field to rapidly calculate the energy of different conformations. A systematic search of the torsional angles (e.g., C-C-C-C of the propyl chain and C-O-C-Cl) can identify low-energy conformers. Studies on long-chain alkylbenzenes have shown that multiple conformers can exist, including folded and extended forms. researchgate.net

Molecular Dynamics (MD): MD simulations model the movement of atoms over time, providing insight into the dynamic behavior of the molecule. acs.org An MD simulation would reveal how this compound explores its conformational space at a given temperature, the timescales of conformational changes, and the relative populations of different conformers. acs.org

Prediction of Spectroscopic Parameters and Spectral Fingerprinting

Computational methods can predict spectroscopic data, which is invaluable for identifying a compound and assigning its experimental spectra. bohrium.com

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. nih.govwisc.edu

The process involves:

Optimizing the geometry of the lowest energy conformer(s).

Performing a GIAO-DFT calculation on the optimized structure(s).

Referencing the calculated isotropic shielding values to a standard (e.g., tetramethylsilane) to obtain chemical shifts.

For substituted benzenes, substituent effects can be empirically estimated and used alongside computational predictions to refine the results. stenutz.euacs.org

Illustrative Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Notes
Aromatic (ortho)7.25Influenced by the electron-donating alkyl group.
Aromatic (meta)7.30
Aromatic (para)7.20
Benzylic (-CH₂-)2.65Adjacent to the aromatic ring.
Methylene (-CH₂-)1.70Middle of the propyl chain.
Methoxy (-O-CH₂-Cl)5.50Highly deshielded by oxygen and chlorine.
Terminal Methoxy (-CH₂-O)3.80Adjacent to the ether oxygen.

Vibrational Frequency Calculations for IR Spectral Assignment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. A computational frequency analysis, performed after geometry optimization, can predict the IR spectrum. youtube.com This calculation provides the wavenumbers and intensities of the fundamental vibrational modes. docbrown.inforoyalsocietypublishing.org

Key predicted vibrations for this compound would include:

Aromatic C-H stretches: Typically above 3000 cm⁻¹. docbrown.info

Alkyl C-H stretches: Just below 3000 cm⁻¹. docbrown.info

C=C ring stretches: Around 1600 and 1500 cm⁻¹. docbrown.info

C-O-C ether stretch: A strong band typically in the 1150-1085 cm⁻¹ region.

C-Cl stretch: Expected in the 800-600 cm⁻¹ region.

These predicted spectra are crucial for assigning the peaks in an experimental IR spectrum, confirming the presence of specific functional groups and providing a unique "fingerprint" for the molecule. docbrown.infonist.gov

Computational Modeling of Reaction Energetics and Transition States

Computational modeling serves as a powerful tool in chemical research, offering insights into reaction mechanisms and kinetics that can be difficult to obtain through experimental methods alone. For a molecule such as this compound, computational chemistry allows for the detailed study of its reactivity, particularly concerning the energetic landscape of its reactions and the nature of the transition states involved. These investigations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations, which can provide accurate predictions of molecular structures, energies, and other properties.

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a system as a function of its geometry. By mapping the PES for a reaction involving this compound, researchers can identify the minimum energy pathways from reactants to products. This mapping reveals the structures of all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point along the reaction pathway and is critical for understanding the reaction mechanism.

For this compound, a key reaction of interest would be its nucleophilic substitution, where the chloride ion is displaced by a nucleophile. A computational study would map the PES for this process, likely considering both SN1 and SN2 mechanisms. The SN1 pathway would proceed through a carbocation intermediate, formed by the departure of the chloride ion, while the SN2 pathway would involve a concerted attack by the nucleophile and displacement of the chloride. The calculated energies of the transition states and any intermediates would allow for a determination of the more favorable pathway under different conditions.

A hypothetical reaction coordinate diagram for the nucleophilic substitution of this compound is presented below. This illustrates the type of information that would be obtained from a PES mapping study.

Table 1: Hypothetical Energetics for SN1 and SN2 Pathways of this compound

Species SN1 Pathway Energy (kcal/mol) SN2 Pathway Energy (kcal/mol)
Reactants 0 0
Transition State 1 +20 +15
Intermediate +5 N/A
Transition State 2 +7 N/A

Note: The values in this table are hypothetical and for illustrative purposes only.

Building upon the information obtained from potential energy surface mapping, computational chemistry can also be used to predict reaction rate constants. According to Transition State Theory (TST), the rate constant of a reaction is dependent on the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the reactants and the transition state.

The rate constant (k) can be calculated using the Eyring equation:

k = (k_B * T / h) * e^(-ΔG‡ / RT)

where:

k_B is the Boltzmann constant

T is the temperature in Kelvin

h is the Planck constant

R is the ideal gas constant

Computational methods can calculate the electronic energies, vibrational frequencies, and thermal corrections necessary to determine ΔG‡ with a high degree of accuracy. By calculating ΔG‡ for competing reaction pathways, such as the SN1 and SN2 mechanisms for this compound, their respective rate constants can be predicted. This allows for a quantitative comparison of the reaction rates and a prediction of the dominant reaction pathway under specific temperature and pressure conditions.

For example, a computational study might predict the rate constants for the reaction of this compound with a nucleophile at various temperatures, providing valuable data for process optimization in synthetic chemistry.

Table 2: Hypothetical Predicted Rate Constants for Nucleophilic Substitution of this compound at 298 K

Reaction Pathway Calculated ΔG‡ (kcal/mol) Predicted Rate Constant (s⁻¹)
SN1 22 1.2 x 10⁻⁴

Note: The values in this table are hypothetical and for illustrative purposes only.

These computational predictions provide invaluable mechanistic details and kinetic data that complement experimental studies, leading to a more complete understanding of the chemical behavior of this compound.

Conclusion

[3-(Chloromethoxy)propyl]benzene is a fascinating example of a simple yet multifunctional organic molecule. Its structure, combining a phenylpropyl group with a reactive α-chloroether moiety, positions it as a potentially valuable intermediate in organic synthesis. While specific research on this compound is limited, its properties and reactivity can be reasonably inferred from the well-established chemistry of related alkylbenzenes and haloalkyl ethers. Further investigation into the synthesis, reactivity, and potential applications of this compound could unveil new opportunities in the development of novel synthetic methodologies and the construction of complex molecular scaffolds for various scientific endeavors.

Research Applications of 3 Chloromethoxy Propyl Benzene As a Synthetic Synthon

Strategic Utility in the Total Synthesis of Complex Natural Products

While specific examples of the use of [3-(Chloromethoxy)propyl]benzene in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential as a building block is evident. The 3-phenylpropyl motif is a structural component found in various natural products. The ability of this compound to act as a protected or masked form of a 3-phenylpropanal (B7769412) or a related functional group makes it a theoretically valuable intermediate.

The general strategy would involve the coupling of this compound with a nucleophilic fragment of a larger molecule. The resulting ether linkage can be stable under various reaction conditions, allowing for further transformations on other parts of the molecule. Subsequent cleavage of the ether bond at a later stage of the synthesis could then unveil the desired functionality. This approach offers a strategic advantage in multi-step syntheses where protecting group manipulations are critical.

Role in the Preparation of Advanced Polymer Precursors and Monomers

The field of polymer science constantly seeks new monomers to create materials with tailored properties. The structure of this compound suggests its potential as a precursor for such monomers. The reactive chloromethoxy group can be utilized to attach this molecule to a polymerizable core or to initiate polymerization itself under specific conditions.

For instance, the derivatization of a monomer containing a nucleophilic group (e.g., a hydroxyl or an amine) with this compound would introduce the 3-phenylpropyl side chain. Polymers incorporating this moiety could exhibit modified physical properties, such as increased hydrophobicity, altered thermal stability, or different refractive indices, due to the presence of the bulky, non-polar phenylpropyl group. However, specific research detailing the polymerization of monomers derived directly from this compound and the properties of the resulting polymers is not widely reported.

Development of Novel Organic Reagents and Functional Materials through Derivatization

The reactivity of the chloromethoxy group in this compound makes it an excellent candidate for the synthesis of novel organic reagents and functional materials. By reacting it with various nucleophiles, a diverse range of derivatives can be prepared, each with unique properties and potential applications.

For example, reaction with a thiol could yield a thioether, which could be further oxidized to a sulfoxide (B87167) or a sulfone, leading to new classes of ligands or reagents. Similarly, reaction with amines can lead to the formation of N-substituted derivatives, which are common structural motifs in pharmaceuticals and other biologically active molecules. The derivatization of surfaces or solid supports with this compound could also be envisioned to create functionalized materials with specific binding or catalytic properties.

Exploiting Reactivity for Combinatorial Chemistry Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, which can then be screened for biological activity. The utility of a building block in combinatorial chemistry hinges on its ability to react reliably and efficiently with a diverse set of reactants. The well-defined reactivity of the chloromethoxy group in this compound makes it a suitable candidate for this purpose.

In a combinatorial library synthesis, this compound could be reacted with a library of nucleophiles (e.g., alcohols, amines, thiols) in a parallel fashion. This would generate a library of compounds, each bearing the common 3-phenylpropyl scaffold but differing in the substituent attached through the ether linkage. This approach allows for the systematic exploration of the chemical space around the 3-phenylpropyl core, which could be valuable in the search for new drug candidates or other functional molecules. While the concept is sound, specific examples of large-scale combinatorial libraries built using this compound are not prominently featured in the scientific literature.

This compound is a chemical compound with clear potential as a versatile synthetic synthon. Its bifunctional nature allows for the strategic introduction of the 3-phenylpropyl group into a variety of molecular frameworks. While its application in the total synthesis of natural products, polymer chemistry, and combinatorial library generation is theoretically promising, there is a notable lack of detailed research findings in the public domain to fully substantiate its widespread practical use in these specific areas. Further research and publication of its applications would be necessary to fully realize and document the synthetic utility of this intriguing molecule.

Q & A

Q. What are the standard synthetic routes for [3-(Chloromethoxy)propyl]benzene, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation or substitution reactions. For example, alkylation of a phenolic precursor (e.g., methoxybenzene derivatives) with 3-chloropropyl chloride in the presence of a base like potassium carbonate. Solvents such as acetone or dimethylformamide (DMF) are used at 60–80°C for 12–24 hours . Industrial-scale optimization may employ continuous flow reactors and advanced purification techniques (e.g., fractional distillation) .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
AlkylationK₂CO₃, DMF, 70°C, 18h75–85≥95
PurificationDistillation, recrystallization-≥99

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR (CDCl₃) shows peaks for the chloromethoxy group (δ 3.7–4.0 ppm, triplet) and aromatic protons (δ 6.8–7.3 ppm). 13^13C NMR confirms the propyl chain (δ 40–50 ppm for CH₂Cl) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 198.6 (C₁₀H₁₂ClO⁺) with fragmentation patterns indicating loss of Cl or CH₃O groups .
  • IR Spectroscopy : Stretching vibrations for C-Cl (650–750 cm⁻¹) and C-O (1100–1250 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact due to potential toxicity .
  • Store in airtight containers away from oxidizing agents. Dispose of waste via halogenated solvent disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Data Reliability Assessment : Classify studies using criteria from : "Reliable" (GLP-compliant), "Not Reliable" (incomplete documentation), or "Not Assignable" (insufficient data) .
  • Mechanistic Studies : Use molecular docking or surface plasmon resonance (SPR) to validate target interactions .

Q. What strategies are effective in optimizing the regioselectivity of substitution reactions involving this compound?

  • Methodological Answer :
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance selectivity for para-substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic substitution .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions like elimination .

Q. What advanced computational methods aid in predicting the reactivity and stability of this compound in complex reaction systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Cl and C-O bonds to predict degradation pathways .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and intermolecular interactions in multi-step syntheses .

Q. How can degradation pathways of this compound be systematically analyzed to ensure experimental reproducibility?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), light, or humidity, and monitor degradation via HPLC/MS .
  • Degradation Product Identification : Compare fragmentation patterns with libraries (e.g., NIST) or synthesize suspected byproducts (e.g., 3-hydroxypropyl derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.